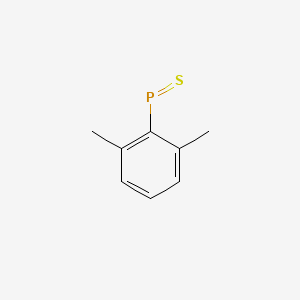
(2,6-Dimethylphenyl)phosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 2,6-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)phosphanethione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with phosphorus pentasulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylphenyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of (2,6-Dimethylphenyl)phosphine oxide.
Reduction: Formation of (2,6-Dimethylphenyl)phosphine.
Substitution: Various substituted derivatives of the phenyl group.
Applications De Recherche Scientifique
(2,6-Dimethylphenyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylphenyl)phosphanethione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its phosphorus-sulfur bond is particularly reactive, making it a useful intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Dimethylphenyl)phosphine: Similar structure but lacks the sulfur atom.
(2,6-Dimethylphenyl)phosphine oxide: Oxidized form of the compound.
(2,6-Dimethylphenyl)phosphine sulfide: Contains a sulfur atom bonded to phosphorus but differs in the oxidation state.
Uniqueness
(2,6-Dimethylphenyl)phosphanethione is unique due to its specific combination of a 2,6-dimethylphenyl group and a phosphorus-sulfur bond
Propriétés
Numéro CAS |
89982-88-7 |
|---|---|
Formule moléculaire |
C8H9PS |
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
1,3-dimethyl-2-thiophosphorosobenzene |
InChI |
InChI=1S/C8H9PS/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3 |
Clé InChI |
UEBMOURCAOBUAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)P=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
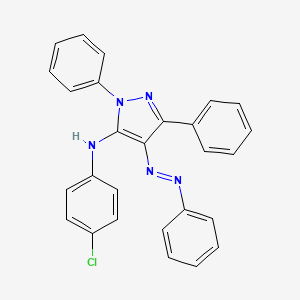
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
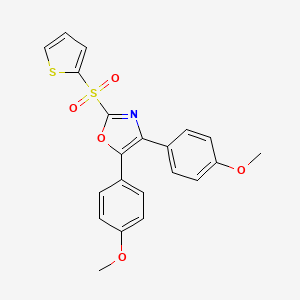
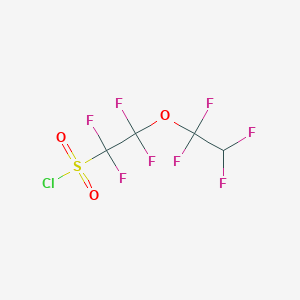

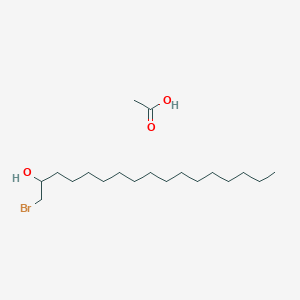

![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
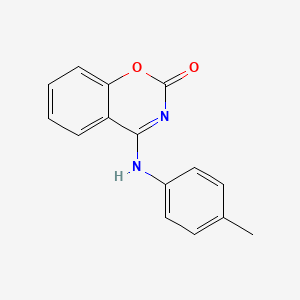
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
